Diethyl Succinate

Description

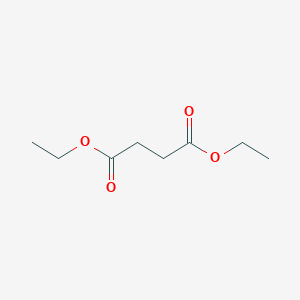

Structure

3D Structure

Properties

IUPAC Name |

diethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMROQRQHGEIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038732 | |

| Record name | Diethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with faint pleasant odour | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.00 to 218.00 °C. @ 760.00 mm Hg, 217 °C | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

90 °C c.c. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

19.1 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.2, 1 mL in 50 mL water; miscible in alcohol, ether, oils | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.04 g/cm³, 1.031-1.041 | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1115/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 6.01 | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], Vapor pressure, kPa at 55 °C: 0.133 | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

123-25-1 | |

| Record name | Diethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELP55C13DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-21 °C | |

| Record name | Diethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYL SUCCINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diethyl Succinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of diethyl succinate, a versatile diester with significant applications in research and development, particularly within the pharmaceutical and chemical industries. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and major reactions, and explores its biological significance, including its role in modulating cellular signaling pathways.

Core Properties and Identification

Diethyl succinate, also known as diethyl butanedioate, is a colorless liquid with a faint, pleasant, fruity odor.[3][4] It is the diethyl ester of the dicarboxylic acid, succinic acid.[2][3]

Physicochemical Data

A summary of the key physical and chemical properties of diethyl succinate is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Colorless liquid | [1][2][5] |

| Odor | Faint, pleasant, fruity | [3][4] |

| Density | 1.047 g/mL at 25 °C | [5] |

| Melting Point | -20 °C | [5] |

| Boiling Point | 218 °C | [5] |

| Flash Point | 90 °C | |

| Solubility in water | Slightly soluble | [5] |

| Refractive Index (n20/D) | 1.420 | |

| Vapor Density | 6.0 (vs air) | [6] |

| Vapor Pressure | 0.13 mmHg (25 °C) | [5] |

Synthesis and Experimental Protocols

Diethyl succinate is commonly synthesized via the Fischer esterification of succinic acid with ethanol in the presence of an acid catalyst. It serves as a key reactant in several important organic reactions, including the Stobbe and acyloin condensations.

Fischer Esterification: Synthesis of Diethyl Succinate

The Fischer esterification is a straightforward and widely used method for producing diethyl succinate. The reaction involves heating succinic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium is driven towards the product by removing water as it is formed.[7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine succinic acid, a 3-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the succinic acid). Toluene can be added as an azeotroping agent to facilitate water removal.

-

Reaction Execution: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the diethyl ester.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acidic catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Purification: Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and ethanol. Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The diethyl succinate can then be purified by distillation under reduced pressure.

Below is a logical workflow for the synthesis of diethyl succinate via Fischer Esterification.

Caption: A flowchart illustrating the key steps in the synthesis of diethyl succinate via Fischer esterification.

Stobbe Condensation

The Stobbe condensation is a carbon-carbon bond-forming reaction where a dialkyl succinate, such as diethyl succinate, condenses with a ketone or aldehyde in the presence of a strong base to yield an alkylidenesuccinic acid or its corresponding ester.[1][4][8] This reaction is particularly useful for synthesizing substituted succinic acids.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base, such as potassium tert-butoxide or sodium ethoxide, in a suitable anhydrous solvent like tert-butanol or ethanol.

-

Addition of Reactants: To the cooled base solution (0-5 °C), add a mixture of the carbonyl compound and diethyl succinate dropwise with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by pouring it into ice-water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the alkylidenesuccinic acid monoester.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system.

Acyloin Condensation

The acyloin condensation is a reductive coupling of two ester groups in the presence of metallic sodium to form an α-hydroxy ketone, also known as an acyloin. When applied to a diester like diethyl succinate, an intramolecular reaction occurs to form a cyclic acyloin.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a high-speed stirrer and a reflux condenser, place finely dispersed sodium metal in an inert, high-boiling solvent such as xylene or toluene.

-

Addition of Reactant: Heat the solvent to reflux to maintain the sodium in a molten, dispersed state. Add a solution of diethyl succinate in the same anhydrous solvent dropwise to the stirred sodium dispersion over several hours.

-

Reaction Execution: Continue to heat and stir the mixture for several hours after the addition is complete.

-

Work-up: Cool the reaction mixture and cautiously add ethanol to destroy any unreacted sodium, followed by the addition of water and acetic acid to hydrolyze the intermediate.

-

Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt. The solvent is removed under reduced pressure, and the resulting acyloin can be purified by distillation or chromatography.

Biological Significance and Signaling Pathways

Recent research has highlighted the role of diethyl succinate in modulating inflammatory responses in immune cells of the central nervous system, known as microglia. As a cell-permeable form of succinate, diethyl succinate can enter cells and influence intracellular signaling pathways.

Anti-inflammatory Effects in Microglia

Studies have shown that diethyl succinate can exert a protective effect in microglia by counteracting inflammation induced by lipopolysaccharide (LPS).[3][6] This effect is mediated through the modulation of mitochondrial dynamics and a reduction in the production of reactive oxygen species (ROS).[3][6] Specifically, diethyl succinate promotes the phosphorylation of Dynamin-related protein 1 (Drp1), which inhibits mitochondrial fission.[6] This leads to a decrease in cellular ROS levels and a subsequent reduction in the expression of pro-inflammatory cytokines.[6]

The signaling pathway illustrating the anti-inflammatory action of diethyl succinate in microglia is depicted below.

Caption: The anti-inflammatory signaling cascade initiated by diethyl succinate in microglial cells.

Applications in Drug Development and Research

The versatile chemical nature and biological activity of diethyl succinate make it a valuable compound for researchers and professionals in drug development.

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9] Its diester functionality allows for a variety of chemical transformations.

-

Solvent: Due to its low toxicity and favorable solvent properties, it can be used as a solvent in various chemical reactions and formulations.

-

Excipient: In pharmaceutical formulations, diethyl succinate can act as an excipient to improve the solubility and bioavailability of certain drugs.

-

Research Tool: Its ability to modulate mitochondrial function and inflammation makes it a useful tool for studying these processes in various disease models.

Safety and Handling

Diethyl succinate is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is a combustible liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[8][10] Personal protective equipment, including gloves and safety glasses, should be worn when handling the substance to avoid skin and eye contact.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][11][12]

References

- 1. Stobbe Condensation [drugfuture.com]

- 2. Diethyl succinate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organicreactions.org [organicreactions.org]

- 5. The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. drhnsp.org [drhnsp.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl succinate (DES), the diethyl ester of succinic acid, is a colorless liquid with a faint, pleasant odor.[1] Its chemical formula is C8H14O4.[1][2][3] This versatile molecule serves as a key intermediate in various organic syntheses, a solvent, and a flavoring agent.[1] In the context of drug development and research, diethyl succinate is gaining attention for its role as a cell-permeable precursor to succinate, a crucial intermediate in the Krebs cycle.[4] This property allows for the investigation of cellular metabolism and the elucidation of signaling pathways involving succinate. Recent studies have highlighted its anti-inflammatory effects, particularly in modulating microglial activation, making it a compound of interest for neurological and inflammatory disease research.[5][6][7]

This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl succinate, detailed experimental protocols for its analysis and key reactions, and a visualization of its role in cellular signaling pathways.

Physical Properties of Diethyl Succinate

The physical characteristics of diethyl succinate are well-documented, providing essential data for its handling, purification, and use in various experimental setups.

| Property | Value | References |

| Molecular Formula | C8H14O4 | [1][2][3] |

| Molar Mass | 174.19 g/mol | [8] |

| Appearance | Colorless liquid | [2][3][8] |

| Odor | Faint, pleasant, fruity | [1] |

| Melting Point | -20 °C to -21 °C | [1][3][8] |

| Boiling Point | 217-218 °C at 760 mmHg | [1][3][8] |

| Density | 1.047 g/mL at 25 °C | [1][3][9] |

| Solubility in Water | Slightly soluble (19.1 mg/mL at 25 °C) | [8] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [1] |

| Vapor Pressure | 0.13 mmHg | [3] |

| Refractive Index (n20/D) | 1.418 - 1.423 | [2][8] |

| Flash Point | 90 °C (closed cup) | [8] |

Chemical Properties and Key Reactions

Diethyl succinate's reactivity is primarily dictated by its two ester functional groups, making it a versatile substrate for a range of chemical transformations.

Hydrolysis

Ester hydrolysis of diethyl succinate yields monoethyl succinate and subsequently succinic acid. This reaction can be catalyzed by acid, base, or enzymes (esterases). The base-catalyzed hydrolysis, also known as saponification, is generally irreversible.

Fischer Esterification

Diethyl succinate is commonly synthesized via the Fischer esterification of succinic acid with excess ethanol in the presence of an acid catalyst. The removal of water drives the equilibrium towards the formation of the diester.[3]

Stobbe Condensation

In the presence of a strong base, diethyl succinate undergoes condensation with aldehydes or ketones to form alkylidene succinic acids or their corresponding esters. This reaction is a powerful tool for carbon-carbon bond formation.[10][11][12][13][14]

Acyloin Condensation

The intramolecular reductive coupling of diethyl succinate using metallic sodium yields the α-hydroxyketone, 2-hydroxycyclobutanone.[3] This reaction is a classic method for the formation of cyclic acyloins.[15][16][17][18]

Experimental Protocols

Determination of Physical Properties

1. Melting Point Determination (for low-temperature liquids)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a liquid at room temperature, this involves freezing the sample and then observing the melting temperature upon warming.

-

Apparatus:

-

Melting point apparatus with a cooling stage or a controlled cooling/heating block.

-

Capillary tubes.

-

-

Procedure:

-

Place a small amount of diethyl succinate into a capillary tube.

-

Cool the melting point apparatus to below the expected melting point (-21 °C).

-

Insert the capillary tube into the apparatus.

-

Slowly heat the sample (e.g., at a rate of 1-2 °C per minute) while observing through the magnified eyepiece.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This range is the melting point.

-

2. Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-boiling liquids like diethyl succinate, distillation or micro-boiling point methods are suitable.[19][20][21][22][23]

-

Apparatus:

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask) or a Thiele tube setup.[23]

-

Thermometer.

-

Heating mantle or oil bath.

-

-

Procedure (Simple Distillation): [23]

-

Place approximately 5-10 mL of diethyl succinate and a few boiling chips into a round-bottom flask.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

The stable temperature at which the liquid is distilling is the boiling point. Record the atmospheric pressure.

-

3. Density Determination

-

Principle: Density is the mass per unit volume of a substance. It can be determined using a pycnometer or a digital density meter. ASTM D1475 provides a standard method for liquid density measurement.[19]

-

Apparatus:

-

Pycnometer (a glass flask with a precise volume).

-

Analytical balance.

-

Constant temperature water bath.

-

-

Procedure (Pycnometer Method):

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with diethyl succinate, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it accurately.

-

The density is calculated by dividing the mass of the diethyl succinate by the volume of the pycnometer.

-

Key Chemical Reaction Protocols

1. Hydrolysis of Diethyl Succinate (GC-MS Analysis)

-

Objective: To monitor the hydrolysis of diethyl succinate to monoethyl succinate and succinic acid over time.[24]

-

Materials:

-

Diethyl succinate

-

Aqueous buffer of desired pH (e.g., phosphate buffer for neutral pH, HCl for acidic, NaOH for basic)

-

Anhydrous solvent (e.g., ethanol or DMSO) for stock solution

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS) for GC-MS analysis of the acidic products

-

Internal standard

-

-

Procedure: [24]

-

Prepare a stock solution of diethyl succinate in the anhydrous solvent.

-

Spike the stock solution into the aqueous buffer to a known final concentration.

-

Incubate the reaction mixture at a constant temperature.

-

At various time points, withdraw an aliquot of the reaction mixture and add an internal standard.

-

Extract the compounds from the aqueous phase using ethyl acetate.

-

Evaporate the organic solvent and derivatize the residue to make the acidic products volatile for GC-MS analysis.

-

Inject the derivatized sample into the GC-MS and quantify the amounts of diethyl succinate, monoethyl succinate, and succinic acid based on calibration curves.

-

2. Synthesis of Diethyl Succinate via Fischer Esterification

-

Objective: To synthesize diethyl succinate from succinic acid and ethanol.[4][25][26][27]

-

Materials:

-

Succinic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, combine succinic acid and a large excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by TLC or GC.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the diethyl succinate with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure.

-

Signaling Pathway and Experimental Workflow Visualization

Diethyl Succinate's Anti-inflammatory Signaling in Microglia

Diethyl succinate, as a cell-permeable form of succinate, has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglia. This effect is independent of the cell-surface succinate receptor (SUCNR1) and is mediated through the modulation of mitochondrial dynamics.[5] Intracellularly, diethyl succinate is hydrolyzed to succinate, which then influences the phosphorylation of Dynamin-related protein 1 (Drp1).[5] Specifically, it increases the phosphorylation of Drp1 at serine 637, which inhibits mitochondrial fission.[5] This reduction in mitochondrial fission leads to decreased production of reactive oxygen species (ROS), ultimately suppressing the pro-inflammatory M1 phenotype of microglia.[5][7]

References

- 1. Diethyl succinate CAS#: 123-25-1 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Diethyl succinate - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl Succinate Modulates Microglial Polarization and Activation by Reducing Mitochondrial Fission and Cellular ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diethyl succinate CAS#: 123-25-1 [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. drhnsp.org [drhnsp.org]

- 14. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 15. bspublications.net [bspublications.net]

- 16. grokipedia.com [grokipedia.com]

- 17. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 18. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. quora.com [quora.com]

- 22. tutorchase.com [tutorchase.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. benchchem.com [benchchem.com]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

- 26. researchgate.net [researchgate.net]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

Diethyl Succinate molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on diethyl succinate, a significant compound in various scientific and industrial applications, including fragrance formulation and as a precursor in chemical synthesis.

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of diethyl succinate are summarized below. This data is essential for its application in experimental and developmental settings.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |

| Molecular Weight | 174.19 g/mol | [1][3] |

| CAS Number | 123-25-1 | [1][2] |

| Density | 1.047 g/mL at 25 °C | [1] |

| Boiling Point | 215-218 °C | [1] |

| Melting Point | -20 °C | [1] |

| Flash Point | 80 °C (closed cup) | |

| Solubility | Slightly soluble in water. | [1] |

| IUPAC Name | diethyl butanedioate | [2][3] |

Synthesis of Diethyl Succinate

A common laboratory-scale synthesis of diethyl succinate involves the Fischer esterification of succinic acid with ethanol in the presence of an acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic acid and an excess of absolute ethanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the diethyl succinate with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure.

-

Distillation: Purify the crude product by vacuum distillation to obtain pure diethyl succinate.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of diethyl succinate.

Caption: Workflow for Diethyl Succinate Synthesis and Analysis.

References

An In-depth Technical Guide to the Synthesis of Diethyl Succinate from Succinic Acid and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl succinate from succinic acid and ethanol. The document details the underlying chemical principles, various catalytic systems, experimental protocols, and purification methods. Quantitative data from multiple studies are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

Diethyl succinate is a versatile chemical intermediate with applications in fragrances, food flavoring, and as a solvent.[1] It is also a valuable building block in the synthesis of various pharmaceuticals and biodegradable polymers. The most common and direct route to diethyl succinate is the Fischer esterification of succinic acid with ethanol.[2] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water. The overall reaction is a two-step equilibrium process, proceeding through the formation of monoethyl succinate as an intermediate.[1][3]

Reaction Mechanism and Kinetics

The synthesis of diethyl succinate from succinic acid and ethanol follows the Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4]

The esterification of the dicarboxylic succinic acid is a consecutive reaction:

-

Succinic Acid + Ethanol ⇌ Monoethyl Succinate + Water

-

Monoethyl Succinate + Ethanol ⇌ Diethyl Succinate + Water

The reaction kinetics are influenced by temperature, catalyst loading, and the molar ratio of the reactants.[1] Using an excess of ethanol can shift the equilibrium towards the formation of the diester.[5]

Figure 1: Reaction pathway for the synthesis of diethyl succinate.

Catalytic Systems

A variety of acid catalysts can be employed for the esterification of succinic acid. The choice of catalyst impacts reaction efficiency, selectivity, and the environmental footprint of the process.

-

Homogeneous Catalysts: Concentrated sulfuric acid is a traditional and effective catalyst. However, its use is associated with challenges such as equipment corrosion, difficult separation from the product, and waste disposal issues.[2]

-

Heterogeneous Catalysts: Solid acid catalysts are often preferred due to their ease of separation and potential for reusability. Commonly used heterogeneous catalysts include:

-

Ionic Liquids: Brønsted acidic ionic liquids have emerged as a greener alternative, demonstrating high catalytic activity and selectivity under mild reaction conditions. They are also potentially reusable.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of diethyl succinate using different catalytic systems.

General Experimental Workflow

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and purification of diethyl succinate.

Figure 2: General experimental workflow for diethyl succinate synthesis.

Protocol 1: Esterification using Amberlyst-15 (Ion-Exchange Resin)

This protocol is based on studies of batch isothermal reactions.[3][8]

-

Materials:

-

Succinic acid (35 g)

-

Ethanol (139 g)

-

Amberlyst-15 (15 g, strongly acidic cation exchange resin)[3]

-

-

Apparatus:

-

2-L three-necked flask

-

Thermostated oil bath

-

Mechanical stirrer

-

Condenser

-

-

Procedure:

-

Add succinic acid and ethanol to the three-necked flask. The molar ratio of ethanol to succinic acid is approximately 10:1.[3]

-

Heat the mixture in the oil bath to the desired reaction temperature (e.g., 60°C or 70°C) while stirring.[3]

-

Once the desired temperature is reached, add the Amberlyst-15 catalyst to the reactor.[3]

-

Maintain the reaction at a constant temperature with vigorous stirring (e.g., 800 rpm).[3]

-

Withdraw samples at specific time intervals to monitor the progress of the reaction. Cool the samples immediately in an ice bath.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The diethyl succinate can be purified from the filtrate by distillation.

-

Protocol 2: Esterification using a Brønsted Acidic Ionic Liquid

This protocol is adapted from a patented method demonstrating the use of ionic liquids as catalysts.[2]

-

Materials:

-

Succinic acid

-

Ethanol

-

Brønsted acidic pyridine ionic liquid

-

Diethyl ether (for extraction)

-

-

Procedure:

-

Mix succinic acid and ethanol in a molar ratio of 1:3.[2]

-

Add the Brønsted acidic pyridine ionic liquid catalyst, with the amount of catalyst being 5-8% of the mass of the succinic acid.[2]

-

Heat the reaction mixture to a temperature of 60-70°C for 2-3 hours.[2]

-

After the reaction is complete, cool the mixture.

-

Add diethyl ether as an extractant to separate the product from the catalyst.

-

Remove the diethyl ether and excess ethanol from the organic layer by rotary evaporation under reduced pressure (40-55°C) to obtain crude diethyl succinate.[2]

-

Purify the crude product by cooling and crystallization (e.g., at 0°C for 1 hour) followed by centrifugation to remove any unreacted succinic acid.[2]

-

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of diethyl succinate, providing a basis for comparison of different catalytic systems and reaction conditions.

Table 1: Performance of Different Catalysts in Diethyl Succinate Synthesis

| Catalyst | Reactant Molar Ratio (Ethanol:Succinic Acid) | Temperature (°C) | Reaction Time (h) | Catalyst Loading | Conversion/Esterification Rate (%) | Selectivity (%) | Reference |

| Amberlyst-15 | 10:1 to 20:1 | 78-120 | Varied | 1-5 wt% of solution | Up to ~95 (conversion) | - | [1] |

| Pyridine Ionic Liquid | 3:1 | 60-70 | 2-3 | 5-8% of succinic acid mass | 92.63 - 95.33 (esterification rate) | 100 | [2] |

| Cation Exchange Resin NKC-9 | Varied | Varied | Varied | Varied | 98.8 (conversion) | - | [2] |

| Ce(SO₄)₂·4H₂O | 6:1 | 130 | 1.5 | 0.8 g | 93.4 (esterification rate) | - | [2] |

| Phosphotungstic Acid | 6:1 | Reflux | 4 | 0.4 g | 92.8 (esterification rate) | - | [2] |

| Anhydrous Ferric Chloride | 2.4:1 | Reflux | 3 | 0.0003 mol | 73.4 (conversion) | - | [2] |

Table 2: Experimental Conditions and Outcomes for Amberlyst-15 Catalyzed Synthesis

| Molar Ratio (Ethanol:SA) | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Succinic Acid Conversion (%) | Diethyl Succinate Yield (%) | Reference |

| 10:1 | 15 g in 174 g solution | 70 | 6 | ~95 | ~80 | [3] |

| 10:1 | 2 | 90 | 8 | >90 | ~75 | [1] |

| 20:1 | 2 | 90 | 8 | >95 | ~85 | [1] |

Purification of Diethyl Succinate

The final purity of the diethyl succinate is crucial for its intended application. The primary methods for purification are:

-

Distillation: Following the removal of the catalyst and any unreacted starting materials, diethyl succinate can be purified by distillation, often under reduced pressure, to separate it from monoethyl succinate and other byproducts.[9]

-

Crystallization: For reactions where unreacted succinic acid remains, cooling the crude product can induce crystallization of the solid succinic acid, which can then be removed by filtration or centrifugation.[2]

-

Washing: The crude product may be washed with a basic solution, such as sodium bicarbonate, to remove any remaining acidic components, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.

Conclusion

The synthesis of diethyl succinate from succinic acid and ethanol is a well-established process, with Fischer esterification being the predominant method. The choice of catalyst is a critical factor influencing the reaction's efficiency, cost-effectiveness, and environmental impact. While traditional homogeneous catalysts like sulfuric acid are effective, heterogeneous catalysts such as ion-exchange resins and emerging systems like ionic liquids offer significant advantages in terms of separation, reusability, and milder reaction conditions. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals to select and optimize the synthesis of diethyl succinate for their specific applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN102267898A - Method for preparing diethyl succinate by using pyridine ionic liquid as catalyst - Google Patents [patents.google.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. daneshyari.com [daneshyari.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

IUPAC name for Diethyl Succinate

An In-depth Technical Guide to Diethyl Butanedioate (Diethyl Succinate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl Succinate, known formally by its IUPAC name, Diethyl Butanedioate. The document details its chemical and physical properties, synthesis protocols, key chemical reactions, and applications, with a particular focus on its relevance to research and development. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes a detailed experimental protocol for its synthesis via Fischer esterification and visual diagrams generated using DOT language to illustrate its synthesis workflow and diverse applications.

Nomenclature and Identification

The compound commonly known as Diethyl Succinate is systematically named diethyl butanedioate according to IUPAC nomenclature.[1][2][3] It is the diethyl ester of succinic acid (butanedioic acid).[2]

| Identifier | Value |

| IUPAC Name | diethyl butanedioate[1][2] |

| Synonyms | Diethyl succinate, Ethyl succinate, Butanedioic acid diethyl ester, Succinic acid diethyl ester[1][2][3] |

| CAS Number | 123-25-1[2][4][5] |

| Molecular Formula | C₈H₁₄O₄[1][2] |

| Molecular Weight | 174.19 g/mol [1][2][5] |

| InChI Key | DKMROQRQHGEIOW-UHFFFAOYSA-N[1] |

Physicochemical Properties

Diethyl butanedioate is a colorless liquid with a faint, pleasant, fruity odor.[4][6] It is miscible with ethanol and ether but only slightly soluble in water.[2][4]

| Property | Value | Reference |

| Melting Point | -21 °C to -20 °C | [1][2][4][6] |

| Boiling Point | 217 °C to 218 °C (at 760 mmHg) | [1][2][4][6] |

| Density | 1.04 g/cm³ to 1.047 g/mL (at 20-25 °C) | [1][2][4][6] |

| Flash Point | 90 °C (closed cup) | [1][6] |

| Refractive Index (n²⁰/D) | ~1.420 | [4] |

| Vapor Pressure | 0.04 mmHg (at 20 °C) | [1] |

| Water Solubility | ~19.1 mg/mL (at 25 °C) | [1] |

| LogP | 1.20 | [1] |

Synthesis

The most common method for synthesizing diethyl butanedioate is the Fischer esterification of succinic acid with excess ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][4][7][8] The reaction is reversible and is driven to completion by removing the water formed or by using a large excess of the alcohol.[7][8][9]

Caption: Workflow for the synthesis of Diethyl Butanedioate via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the laboratory-scale synthesis of diethyl butanedioate from succinic acid and ethanol.

Materials:

-

Succinic Acid (1.0 mol)

-

Anhydrous Ethanol (5.0 mol, used in excess as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 3-5 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (for extraction)

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Reaction Setup: To a round-bottom flask, add succinic acid and anhydrous ethanol. Stir the mixture until the acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring mixture.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).[7]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[7]

-

Workup - Neutralization: Add water and ethyl acetate to the residue. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.[7]

-

Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product. Purify the crude diethyl butanedioate by vacuum distillation to yield a colorless liquid.[10]

Chemical Reactivity and Applications

Diethyl butanedioate is a versatile chemical intermediate used in various organic syntheses and industrial applications.[2][11]

Key Reactions:

-

Acyloin Condensation: Undergoes intramolecular condensation in the presence of sodium metal to form 2-hydroxycyclobutanone.[2]

-

Stobbe Condensation: A base-catalyzed condensation reaction with aldehydes and ketones.

-

Condensation with Oxalates: Serves as a precursor to ketoglutaric acid via condensation with oxalate esters.[2]

-

Hydrolysis: Can be hydrolyzed back to succinic acid and ethanol under acidic or basic conditions.

Applications: Its applications span multiple industries, from fragrances and food to pharmaceuticals and materials science.

-

Solvent: Used as a solvent for various organic compounds and in industrial processes.[11]

-

Flavoring & Fragrance: Employed as a food flavoring agent and in fragrances due to its mild, fruity character.[12][13]

-

Plasticizer: Acts as a plasticizer, imparting flexibility to polymers.[11]

-

Pharmaceutical Intermediate: Serves as a key building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[11][13]

-

Biological Research: It can cross biological membranes and is metabolized by the TCA cycle.[14] Recent studies have shown it can modulate microglial polarization and activation by reducing mitochondrial fission and cellular reactive oxygen species (ROS), suggesting a protective role against inflammation in certain contexts.[14]

Caption: Diverse applications of Diethyl Butanedioate across various industries.

Spectroscopic Data for Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized diethyl butanedioate.

| Spectroscopic Data | Characteristic Peaks / Values |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.1 (q, 4H, -O-CH₂-), ~2.6 (s, 4H, -CO-CH₂-CH₂-CO-), ~1.2 (t, 6H, -CH₃)[1][15] |

| ¹³C NMR (Predicted) | δ (ppm): ~172 (C=O), ~60 (-O-CH₂-), ~29 (-CH₂-CH₂-), ~14 (-CH₃) |

| IR (Infrared) | Strong C=O stretch (~1730 cm⁻¹), C-O stretch (~1150-1200 cm⁻¹)[1][16] |

| Mass Spec (EI) | Key fragments (m/z): 129 [M-OEt]⁺, 101 [M-COOEt]⁺, 73 [COOEt]⁺[1] |

Safety and Handling

Diethyl butanedioate is considered a combustible liquid and is mildly irritating to the eyes.[4][6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves.[6] It should be stored in a well-ventilated area, away from open flames.[6] For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.[5]

References

- 1. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl succinate - Wikipedia [en.wikipedia.org]

- 3. Diethyl succinate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Diethyl succinate | 123-25-1 [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. ICSC 1079 - DIETHYL SUCCINATE [inchem.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. ulprospector.com [ulprospector.com]

- 13. nbinno.com [nbinno.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. hmdb.ca [hmdb.ca]

- 16. Butanedioic acid, diethyl ester [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety Data for Diethyl Succinate

Introduction

Diethyl succinate (CAS No. 123-25-1) is the diethyl ester of succinic acid, presenting as a colorless liquid with a faint, pleasant, fruity odor.[1][2] Its chemical formula is C₈H₁₄O₄.[1] Due to its properties as a solvent and its role as a versatile chemical intermediate, diethyl succinate finds application in various fields, including as a flavoring agent, in fragrances, and in organic synthesis.[1][2] For professionals in research and drug development, a thorough understanding of its safety profile is paramount for ensuring safe handling and experimental integrity. This guide provides a comprehensive overview of the safety data for diethyl succinate, consolidating information from various safety data sheets (SDS) into a structured and actionable format.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key quantitative properties of diethyl succinate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 123-25-1 | [1][3] |

| Molecular Formula | C₈H₁₄O₄ | [1] |

| Molecular Weight | 174.19 - 174.20 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][4][5] |

| Odor | Faint, fruity, pleasant odor | [1] |

| Boiling Point | 215 - 218 °C (424 °F) | [1][4][5] |

| Melting Point | -20 to -21 °C (-4 °F) | [2][5][6] |

| Flash Point | 90 - 93 °C (194 - 200 °F) (closed cup) | [1][4][6] |

| Density | 1.04 - 1.047 g/cm³ at 20-25 °C | [2][4][5] |

| Vapor Density | ~6.01 - 6.98 (Air = 1) | [4][6] |

| Solubility in Water | Slightly soluble; ~19.1 mg/mL at 25 °C | [1][2][4] |

| Refractive Index | ~1.42 (n20/D) | [4] |

Toxicological Data

Toxicological data is critical for assessing health risks associated with exposure. Diethyl succinate is generally considered to have low acute toxicity.

| Metric | Value | Species | Route | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | 8,530 mg/kg | Rat | Oral | [6][7][8] |

Summary of Toxicological Effects:

-

Acute Effects: May cause mild skin and eye irritation.[1][6][8] Inhalation may lead to respiratory irritation.[1]

-

Chronic Effects: There is limited data on long-term exposure, though some sources suggest that prolonged contact may lead to dermatitis or sensitization.[1]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[9]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, the classification for diethyl succinate can vary between suppliers.

| Classification System | Hazard Class | Category | Hazard Statement | Signal Word | Source(s) |

| GHS | Skin Irritation | Category 3 | May cause mild skin irritation | Warning | [1] |

| GHS | Eye Irritation | Category 2B / 2A | Causes eye irritation / Causes serious eye irritation | Warning | [1][9] |

| GHS | Flammable Liquids | Category 4 | H227: Combustible liquid | Warning | [8][10] |

| GHS | Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life | Warning | [8][9] |

Note: Some sources state the substance is not classified as hazardous.[3][6][7] This variability underscores the importance of consulting the specific SDS provided by the supplier before use.

Emergency Procedures and First Aid

In the event of accidental exposure, prompt and appropriate first aid is crucial. The following workflow outlines the recommended steps for different exposure routes.

Caption: First aid workflow for different exposure routes.

Fire-Fighting Measures

Diethyl succinate is a combustible liquid, meaning it requires preheating before ignition can occur.[10]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][3][6]

-

Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.[8]

-

Specific Hazards: Combustion can produce toxic fumes, including carbon oxides.[1][10] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][3]

The logical flow for responding to a fire involving this chemical is as follows.

Caption: Logical workflow for fire-fighting procedures.

Accidental Release Measures

Proper containment and cleanup of spills are essential to prevent environmental contamination and personnel exposure.

-

Personal Precautions: Use personal protective equipment (PPE), including gloves and eye protection.[1] Ensure adequate ventilation and remove all sources of ignition.[6]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[1]

-

Containment and Cleanup: Absorb the spillage with an inert, non-combustible material such as sand, earth, or vermiculite.[1][11] Collect the material in a suitable, labeled container for disposal according to local regulations.[1][10]

The following diagram illustrates the standard workflow for spill response.

Caption: Workflow for accidental release (spill) response.

Handling, Storage, and Personal Protection

Handling:

-

Handle in a well-ventilated area or under a local exhaust system.[1][3]

-

Avoid contact with skin, eyes, and inhalation of vapors.[1][9]

Storage:

-

Keep containers tightly closed when not in use.[1]

-

Store away from incompatible materials.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][6]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face | Safety glasses with side-shields or chemical goggles.[1][10] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][10] |

| Respiratory | Not typically required with adequate ventilation. If vapors are generated, use a suitable organic vapor respirator.[1][10] |

Experimental Protocols

Safety data sheet values are derived from standardized experimental tests. While the full, detailed protocols are beyond the scope of an SDS, the principles of the key experiments are described here for the benefit of researchers.

9.1 Flash Point Determination (Closed-Cup Method) The flash point of 90-93°C reported for diethyl succinate was determined using a closed-cup method.[1][6]

-

Objective: To determine the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.

-

General Methodology (based on ASTM D93, Pensky-Martens Closed Cup):

-

A sample of the substance is placed in a standardized brass test cup.[12][13]

-

The cup is sealed with a lid containing apertures for a stirrer, thermometer, and ignition source.[12]

-

The sample is heated at a slow, constant, and controlled rate while being continuously stirred to ensure temperature uniformity.[13][14]

-

At specific temperature intervals, the stirring is stopped, and an ignition source (such as a small flame or electric spark) is dipped into the vapor space of the cup through an aperture.[12][13]

-

The test is concluded when a distinct "flash" or ignition is observed inside the cup.[13]

-

The temperature at which this flash occurs, corrected for barometric pressure, is recorded as the flash point.[12]

-

9.2 Acute Oral Toxicity (LD₅₀ Study) The oral LD₅₀ of 8,530 mg/kg in rats provides a measure of acute toxicity.[7][8] This value is typically determined following a protocol similar to the now-rescinded OECD Test Guideline 401 or its modern alternatives (OECD 420, 423, 425).

-

Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.

-

General Methodology (based on principles of OECD TG 401):

-

Healthy, young adult laboratory animals (commonly rats of a single sex) are selected and acclimatized to laboratory conditions.[15]

-

Animals are fasted overnight prior to dosing to ensure the substance is absorbed from an empty stomach.[15]

-

The test substance is administered in graduated doses to several groups of animals, with one dose level per group. Administration is typically via oral gavage.[15]

-

Following administration, the animals are observed for a set period, usually 14-21 days, for signs of toxicity and mortality.[15][16]

-

The number of deaths in each dose group is recorded.

-

Statistical methods are used to calculate the LD₅₀ value, which is the dose estimated to cause death in 50% of the treated animals.[15]

-

Note: OECD Guideline 401 has been deleted and replaced by alternative methods that reduce the number of animals required for testing.[15][16]

References

- 1. chemicalbull.com [chemicalbull.com]

- 2. Diethyl succinate | 123-25-1 [chemicalbook.com]

- 3. synerzine.com [synerzine.com]

- 4. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl succinate - Wikipedia [en.wikipedia.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. vigon.com [vigon.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. ICSC 1079 - DIETHYL SUCCINATE [inchem.org]

- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 13. scribd.com [scribd.com]

- 14. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

An In-depth Technical Guide to the Boiling and Melting Points of Diethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of diethyl succinate, a versatile diester with applications in various scientific fields, including pharmaceuticals and materials science. This document outlines the physical constants, detailed experimental protocols for their determination, and a logical representation of the substance's phase transitions.

Core Physical Properties of Diethyl Succinate

Diethyl succinate, with the chemical formula C₈H₁₄O₄, is a colorless liquid at room temperature with a faint, pleasant odor.[1][2] Its physical properties, particularly its boiling and melting points, are critical for its application in synthesis, formulation, and as a solvent.

Data Presentation: Boiling and Melting Point

The following table summarizes the experimentally determined boiling and melting points of diethyl succinate from various sources. These values are reported at standard atmospheric pressure (760 mmHg) unless otherwise noted.

| Physical Property | Value (°C) | Value (K) | Notes | References |

| Boiling Point | 217 - 218 | 490.15 - 491.15 | At 760 mmHg | [3][4][5] |

| 218 | 491.15 | [6][7][8] | ||

| 217 | 490.15 | [9] | ||

| 196 | 469.15 | Not specified, likely at reduced pressure | [10] | |

| Melting Point | -19 | 254.15 | [9] | |

| -20 | 253.15 | [2][6][7][8] | ||

| -21 | 252.15 | [3][4][11] |

Experimental Protocols for Determination of Boiling and Melting Points

The determination of the boiling and melting points of a chemical substance like diethyl succinate is guided by standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are internationally recognized for the testing of chemicals.[3]

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][9][11] Several methods are described in the OECD Guideline 103, any of which can be applied to diethyl succinate.[9][11]

Methods:

-

Ebulliometer Method: This method involves measuring the boiling point of the liquid in a specialized apparatus called an ebulliometer, which allows for precise temperature measurement under equilibrium conditions.

-

Dynamic Method: This technique involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[9][11]

-

Distillation Method: The boiling point is determined during the distillation of the substance. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.[9][11]

-

Siwoloboff Method: A small sample is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is observed.[6]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic transition associated with boiling.[9][11]

General Procedure (using the Distillation Method):

-

A sample of diethyl succinate is placed in a distillation flask.

-

The flask is heated gently.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

The temperature at which the liquid condenses on the thermometer and drips into the condenser is recorded as the boiling point.

-

The atmospheric pressure is recorded, and if necessary, a pressure correction is applied to normalize the boiling point to standard pressure.

Determination of Melting Point (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[1] For a pure substance, this occurs at a single temperature, while impurities can cause melting to occur over a range. OECD Guideline 102 outlines several methods for this determination.[1][2]

Methods:

-

Capillary Method: A small, powdered sample of the solidified diethyl succinate is packed into a capillary tube and heated in a controlled temperature bath or a metal block. The temperatures at the beginning and end of the melting process are recorded.[1]

-

Kofler Hot Bar: This method uses a heated bar with a temperature gradient to determine the melting point.

-

Melt Microscope: A microscope with a heated stage is used to visually observe the melting of the sample.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): As with boiling point determination, these methods can precisely measure the temperature of the endothermic transition corresponding to melting.[1][2]

General Procedure (using the Capillary Method):

-

A small amount of solidified diethyl succinate is introduced into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Thiele tube or a commercial melting point apparatus).

-

The sample is heated slowly and uniformly.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting range.

Mandatory Visualization

The following diagram illustrates the relationship between the physical states of diethyl succinate as a function of temperature.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. diethyl succinate, 123-25-1 [thegoodscentscompany.com]

- 6. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 7. oecd.org [oecd.org]

- 8. OECD/EU-Methods [laus.group]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

Solubility of Diethyl Succinate in water and other solvents

For Researchers, Scientists, and Drug Development Professionals